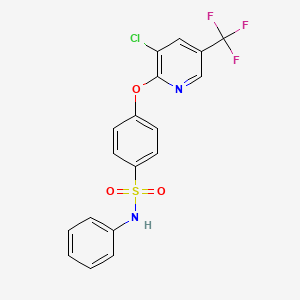

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

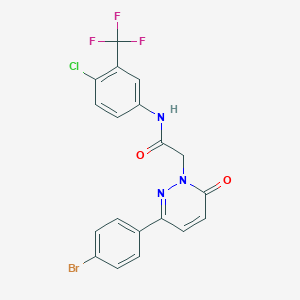

The compound 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide is a chemical entity that appears to be related to various sulfonamide derivatives, which are known for their diverse biological activities. The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring, along with the sulfonamide linkage to a phenyl ring, suggests potential for interaction with biological targets, such as enzymes or receptors.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves substitution reactions, as seen in the preparation of N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides, where chloro(trifluoromethyl)pyridines react with alkane- and arenesulfonamides . The synthesis of 2-[N'-2-Pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate, which shares structural similarities with the compound , involves the reaction of chlorambucil with a sulfadiazine derivative, using Schiffs base as a protective group . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with various substituents influencing the overall conformation and reactivity. For instance, the crystal structure of pyridinium 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]benzenesulfonate shows nonplanarity between the benzene sulfonate group and the phenyl ring, indicating that similar compounds may also exhibit nonplanar conformations . The presence of electron-withdrawing groups, such as trifluoromethyl, can significantly affect the electronic properties of the molecule.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for the oxidation of pyrazolines to pyrazoles . The introduction of fluorine-containing substituents into aromatic rings can activate halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes . These reactions could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their molecular structure. The introduction of fluorine atoms has been shown to enhance selectivity in biological activities, as demonstrated by the selective COX-2 inhibitor JTE-522, which contains a fluorine atom on the phenyl ring . The presence of a trifluoromethyl group and a chloro substituent is likely to influence the lipophilicity, acidity, and overall reactivity of the compound.

Mécanisme D'action

Target of Action

The primary target of this compound is Acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in fatty acid biosynthesis and energy metabolism.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function .

Biochemical Pathways

The compound affects the biochemical pathways associated with fatty acid biosynthesis. By interacting with Acetyl-CoA carboxylase 2, it can potentially disrupt the synthesis of fatty acids, leading to downstream effects on cellular metabolism .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Given its target, it is likely that the compound affects cellular energy metabolism and potentially disrupts the synthesis of fatty acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and physico-chemical behavior can be influenced by the presence of a -CF3 group

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N2O3S/c19-16-10-12(18(20,21)22)11-23-17(16)27-14-6-8-15(9-7-14)28(25,26)24-13-4-2-1-3-5-13/h1-11,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDHLDZOWYWTMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B3018414.png)